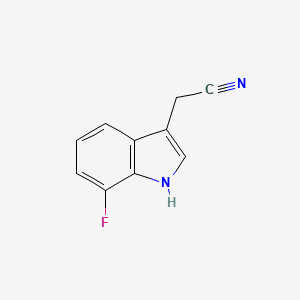

2-(7-Fluoro-1H-indol-3-il)acetonitrilo

Descripción general

Descripción

2-(7-Fluoro-1H-indol-3-yl)acetonitrile is a chemical compound with the molecular formula C10H7FN2 and a molecular weight of 174.17 g/mol. It is a type of fluorophore, which are compounds that can emit light upon being excited .

Synthesis Analysis

The synthesis of similar compounds, such as 2-(1H-indol-3-yl)acetonitrile-based fluorophores, has been reported in the literature . These fluorophores were synthesized by incorporating various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine .Molecular Structure Analysis

The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units .Chemical Reactions Analysis

The absorption of similar compounds in various solvents corresponds to S0 → S1 transitions and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .Aplicaciones Científicas De Investigación

Síntesis de Diversos Marcos Heterocíclicos

El indol, un compuesto aromático estructuralmente versátil, ha surgido como un actor clave en la síntesis de diversos marcos heterocíclicos a través de reacciones de cicloadición . Estas reacciones son completamente económicas en átomos y se consideran reacciones verdes . La química de las cicloadiciones a base de indol destaca su utilidad sintética en el acceso a una amplia gama de arquitecturas heterocíclicas .

Propiedades Ópticas

Los fluoróforos basados en 2-(1H-indol-3-il)acetonitrilo exhiben un alto rendimiento cuántico de fluorescencia . Las propiedades del estado fundamental y excitado de los compuestos se analizaron en varios solventes con diferentes polaridades .

Propiedades Térmicas

Estos fluoróforos también exhiben una buena estabilidad térmica . Esto los convierte en excelentes candidatos para aplicaciones que requieren materiales con alta resistencia térmica .

Propiedades de Electroluminiscencia

Se han estudiado las propiedades de electroluminiscencia de los fluoróforos basados en 2-(1H-indol-3-il)acetonitrilo . Muestran electroluminiscencia a 564 nm, eficiencia de corriente máxima (CE) de 0,687 cd A −1 y una eficiencia cuántica externa máxima (EQE) del 0,24% .

Materiales Electrónicos Orgánicos

Los fluoróforos basados en 2-(1H-indol-3-il)acetonitrilo tienen aplicaciones potenciales en absorción de dos fotones, semiconductores orgánicos, fotovoltaicos orgánicos (OPV), transistores de efecto de campo orgánico (OFET), dispositivos de almacenamiento de información, óptica no lineal (NLO), sensores, diodos emisores de luz orgánica (OLED), etc. .

Síntesis de Nuevos Fluoróforos

Se diseñó y sintetizó una serie de nuevos fluoróforos basados en 2-(1H-indol-3-il)acetonitrilo incorporados con varios hidrocarburos aromáticos policíclicos, carbazol, piridina y trifenilamina . Las propiedades ópticas, electroquímicas, térmicas y morfológicas de los fluoróforos se estudiaron utilizando diversas técnicas espectroscópicas .

Direcciones Futuras

The future directions of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile and similar compounds could involve their use in the development of organic electronic materials due to their tunable optical and electrical properties . They could be used in applications such as two-photon absorption, organic semiconductors, organic photovoltaics (OPVs), organic field effect transistors (OFETs), information storage devices, nonlinear optics (NLO), sensors, and organic light emitting diodes (OLEDs) .

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which include 2-(7-fluoro-1h-indol-3-yl)acetonitrile, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

The mode of action of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile is primarily through its interaction with its targets. The compound’s highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule, including the donor, π–spacer, and acceptor units . This structure facilitates the compound’s interaction with its targets and results in changes at the molecular level.

Biochemical Pathways

It’s known that indole derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound exhibits high fluorescence quantum yield and good thermal stability , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile’s action are primarily observed in its optical, thermal, and electroluminescence properties . The compound exhibits high fluorescence quantum yield and good thermal stability . Moreover, it shows electroluminescence at 564 nm, maximum current efficiency, and a maximum external quantum efficiency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile. For instance, the compound’s optical, thermal, and electroluminescence properties were analyzed in various solvents with different polarities . Additionally, the compound exhibits better solubility in common organic solvents like dichloromethane, toluene, tetrahydrofuran, chloroform, and N,N-dimethylformamide, but poor solubility in methanol and water due to the presence of hydrophobic aromatic units .

Propiedades

IUPAC Name |

2-(7-fluoro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVPOTDMLSUPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648000 | |

| Record name | (7-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959236-14-7 | |

| Record name | (7-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

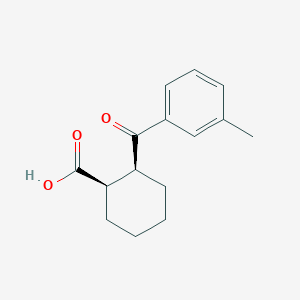

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1604250.png)

![[6-(Oxan-4-yloxy)pyridin-3-yl]methanol](/img/structure/B1604252.png)

![4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1604256.png)